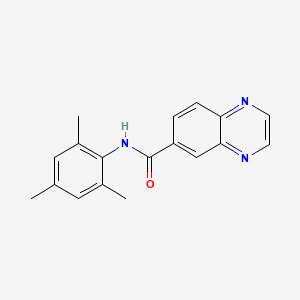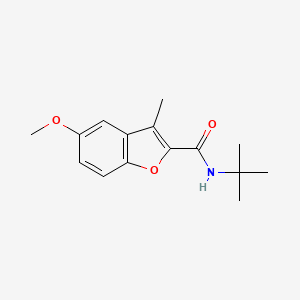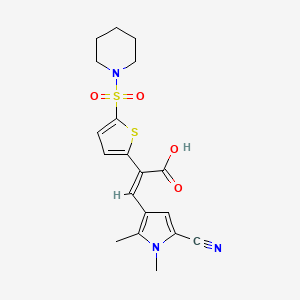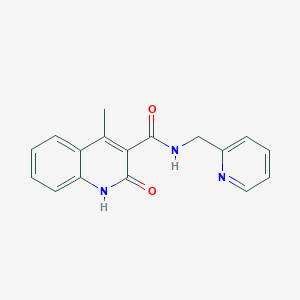
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
科学的研究の応用
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In neuroprotection, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to have antimicrobial activity against various bacteria and fungi.
作用機序
The mechanism of action of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to activate AMPK, a protein kinase that plays a key role in energy metabolism and cell survival. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to scavenge free radicals and reduce oxidative stress in cells. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in cells. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
The advantages of using N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in lab experiments include its low toxicity and high solubility in various solvents. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in lab experiments include its relatively low potency compared to other quinoxaline derivatives. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide may have limited bioavailability and may require the use of specialized delivery systems to enhance its efficacy.
将来の方向性
There are several future directions for research on N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide, including the development of novel N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide derivatives with improved potency and specificity. Additionally, the use of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in combination with other anticancer agents may enhance its efficacy and reduce the risk of drug resistance. Further studies are also needed to elucidate the precise mechanism of action of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide and its potential applications in other fields, such as cardiovascular disease and diabetes.
合成法
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide can be synthesized using various methods, including the reaction of 2,4,6-trimethylphenylamine with ethyl 2-oxoquinoxaline-6-carboxylate in the presence of a base. Another method involves the reaction of 2,4,6-trimethylphenylamine with 6-bromo-2-chloroquinoxaline in the presence of a palladium catalyst. Both methods result in the formation of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in good yields.
特性
IUPAC Name |
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17(13(3)9-11)21-18(22)14-4-5-15-16(10-14)20-7-6-19-15/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVIGHPYLHYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57261834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)
![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![(2Z)-2-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B7469937.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)



![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)
![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)